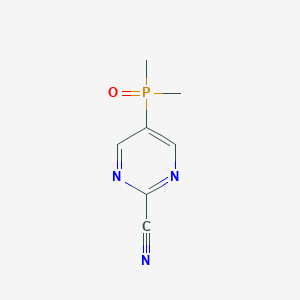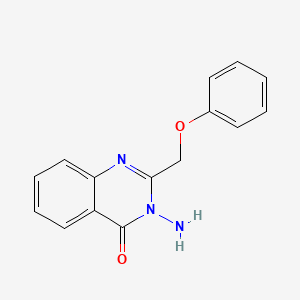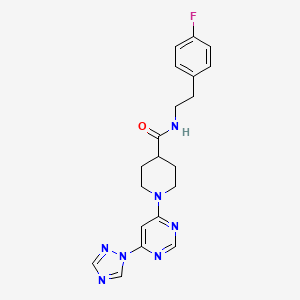![molecular formula C20H19N5O B2775517 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-75-1](/img/structure/B2775517.png)
5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in various scientific fields. It combines a triazole ring and an oxadiazole ring, both of which are known for their biological activities and potential applications in medicinal chemistry. The compound's unique structure and properties make it a valuable subject for study.
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazole and oxadiazole compounds, it may bind to its target(s) and modulate their activity .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
It’s likely that the compound’s effects depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Preparation of the triazole intermediate: : Reacting 3-ethylbenzyl azide with an alkyne under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Formation of the oxadiazole ring: : Treating the intermediate with a suitable di-acylhydrazine under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not broadly documented, similar compounds are often produced using batch or continuous flow processes, with optimization of catalyst, temperature, and solvent conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo several types of reactions:
Substitution reactions: : Halogenation or alkylation at the triazole or oxadiazole rings.
Oxidation and reduction: : Modifications on the phenyl groups or nitrogen atoms in the triazole ring.
Halogenation: : Chlorine or bromine reagents under mild conditions.
Alkylation: : Alkyl halides in the presence of base catalysts like K2CO3.
Oxidation: : Using oxidizing agents like KMnO4 or H2O2.
Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.
Major Products: Depending on the reaction conditions, the major products can include various halogenated, alkylated, or oxidized derivatives, often with enhanced biological activities or modified physical properties.
Wissenschaftliche Forschungsanwendungen
The compound has a broad spectrum of scientific research applications:
Chemistry:As a ligand: : It can act as a coordination ligand in metal complexes for catalytic and material science studies.
Photophysical properties: : Investigations into its luminescent and photostable properties for use in optoelectronic devices.
Antimicrobial activity: : Studies indicate potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Enzyme inhibition: : Potential inhibitor of specific enzymes involved in metabolic pathways.
Anti-cancer properties: : Research into its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Anti-inflammatory effects: : Possible application in treating inflammatory diseases.
Material science: : Usage in creating novel materials with unique electrical and thermal properties.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to other triazole and oxadiazole compounds, 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to its dual functional groups and specific substituents, which enhance its biological activities and photophysical properties.
Similar Compounds:1,2,3-Triazole derivatives: : Compounds like 1H-1,2,3-triazol-4-yl-benzoic acid.
Oxadiazole derivatives: : Compounds such as 1,3,4-oxadiazole with phenyl substitutions.
This compound's unique combination of a triazole and oxadiazole structure offers a versatile platform for diverse scientific explorations
Eigenschaften
IUPAC Name |
5-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-4-15-6-5-7-17(12-15)25-14(3)18(22-24-25)20-21-19(23-26-20)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHRJMUIERUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2775436.png)

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)



![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)
![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2775449.png)



![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775457.png)
